molecular formula C14H12N2O B156939 2-Benzyl-1,2-dihydro-indazol-3-one CAS No. 1848-46-0

2-Benzyl-1,2-dihydro-indazol-3-one

Cat. No.: B156939
CAS No.: 1848-46-0
M. Wt: 224.26 g/mol
InChI Key: IBMDKBAGSDBZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-nitrobenzyl alcohol with benzylamine under photochemical conditions to form the desired indazolone . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzyl group.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indazoles and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1,2-dihydro-indazol-3-one stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

1848-46-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-benzyl-1H-indazol-3-one

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

IBMDKBAGSDBZIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2

1848-46-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.